![molecular formula C18H20N4O3S2 B2900178 N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide CAS No. 1189698-99-4](/img/structure/B2900178.png)
N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
HMS3554I17 is primarily a Dipeptidyl peptidase 4 (DPP-4) inhibitor . DPP-4 is an enzyme responsible for the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
As a DPP-4 inhibitor, HMS3554I17 works by blocking the action of DPP-4 . This leads to an increase in incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by HMS3554I17 is the incretin pathway . By inhibiting DPP-4, HMS3554I17 increases the levels of incretin hormones, leading to a series of downstream effects that ultimately result in the reduction of blood glucose levels .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific drug after administration, considering the phases of absorption, distribution, metabolism, and excretion
Result of Action
The primary result of HMS3554I17’s action is the reduction of blood glucose levels . By increasing the levels of incretin hormones, HMS3554I17 promotes insulin secretion, inhibits glucagon release, slows gastric emptying, and ultimately reduces blood glucose levels .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c23-16(21-13-1-2-14-15(11-13)25-8-7-24-14)12-27-18-17(19-3-4-20-18)22-5-9-26-10-6-22/h1-4,11H,5-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHGIORLZUNEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。